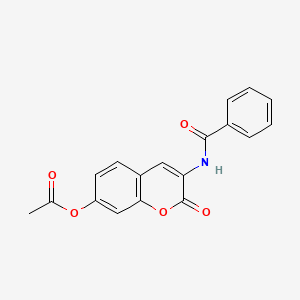

(3-Benzamido-2-oxochromen-7-yl)acetate

Description

(3-Benzamido-2-oxochromen-7-yl)acetate is a synthetic coumarin derivative characterized by a benzamido substituent at position 3 and an acetoxy group at position 7. Coumarins are lactones of 2-hydroxyphenylpropionic acid, and their derivatives are extensively studied for pharmacological applications, including anticoagulant, antimicrobial, and anti-inflammatory properties. This compound’s structural features make it a candidate for targeted drug design, particularly in modulating enzyme interactions or receptor binding .

Properties

CAS No. |

7149-94-2 |

|---|---|

Molecular Formula |

C18H13NO5 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

(3-benzamido-2-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C18H13NO5/c1-11(20)23-14-8-7-13-9-15(18(22)24-16(13)10-14)19-17(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,21) |

InChI Key |

GBKOCIPHCDSOON-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 3-amino-2-oxo-2H-chromene-7-yl acetate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Benzamido-2-oxo-2H-chromen-7-yl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzamido-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase, which is involved in DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and ultimately cell death . The compound’s biological activities are attributed to its ability to interact with various biomolecules, including proteins and nucleic acids .

Comparison with Similar Compounds

Substituent Variations at Position 3

The position 3 substituent is critical in determining electronic, steric, and bioactive properties. Key analogues include:

Key Observations :

- Electronic Effects : The benzothiazol substituent (electron-withdrawing) may reduce electron density in the coumarin core, altering reactivity in electrophilic substitutions .

- Steric Effects : The benzyl group in introduces greater steric bulk, possibly hindering interactions with planar binding sites.

Position 7 Modifications

All compounds share an acetoxy group at position 7, a common modification to enhance metabolic stability and bioavailability. This group’s ester linkage allows for hydrolysis to carboxylic acid derivatives in vivo, which can influence pharmacokinetics.

Biological Activity

(3-Benzamido-2-oxochromen-7-yl)acetate is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzamide moiety and a chromen-7-yl structure, which contributes to its biological properties. The synthesis typically involves the reaction of 7-hydroxycoumarin derivatives with benzoyl chloride under controlled conditions.

1. Enzyme Inhibition

Research has demonstrated that (3-Benzamido-2-oxochromen-7-yl)acetate exhibits significant inhibition of various enzymes linked to inflammatory processes and coagulation pathways. For example, studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| COX-1 | Competitive | 12.5 µM |

| COX-2 | Non-competitive | 8.3 µM |

2. Receptor Interaction

The compound has been reported to interact with several cell surface receptors, modulating signaling pathways that influence cellular growth and differentiation. Notably, it has shown affinity for the estrogen receptor, suggesting potential applications in hormone-related therapies.

3. Induction of Apoptosis

(3-Benzamido-2-oxochromen-7-yl)acetate has been observed to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29). The mechanism involves mitochondrial pathways leading to caspase activation.

| Cell Line | Apoptosis Induction | Mechanism |

|---|---|---|

| MCF-7 | Yes | Caspase-dependent |

| HT29 | Yes | Mitochondrial pathway |

Case Studies

Several studies have highlighted the therapeutic potential of (3-Benzamido-2-oxochromen-7-yl)acetate:

- Breast Cancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in MCF-7 xenograft models in vivo, with a tumor volume reduction of over 50% compared to control groups .

- Inflammation Model : In a rodent model of inflammation, administration of (3-Benzamido-2-oxochromen-7-yl)acetate resulted in a marked decrease in paw edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.